2-(4-methylthiazol-2-yl)-N-(pyridin-4-yl)quinazolin-4-amine
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Overview
Description
GW869640 is a selective inhibitor of neutral sphingomyelin phosphodiesterase, an enzyme involved in the metabolism of sphingomyelin to ceramide. This compound has been extensively studied for its role in blocking exosome biogenesis and its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GW869640 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the core structure: This involves the reaction of 1,4-phenylenediamine with 4,5-dihydro-1H-imidazole-2-carboxaldehyde under controlled conditions to form the intermediate.
Coupling reactions: The intermediate is then coupled with 4-(4,5-dihydro-1H-imidazol-2-yl)benzaldehyde in the presence of a suitable catalyst to form the final product.
Industrial Production Methods: Industrial production of GW869640 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch processing: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: GW869640 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert GW869640 into reduced forms with different biological activities.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products:
Scientific Research Applications
GW869640 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study sphingomyelin metabolism and ceramide signaling pathways.
Biology: Investigated for its role in modulating exosome biogenesis and its effects on cellular communication.
Medicine: Explored for its therapeutic potential in treating cancer, neurodegenerative diseases, and inflammatory conditions.
Industry: Utilized in the development of novel therapeutic agents and as a research tool in drug discovery
Mechanism of Action
GW869640 exerts its effects by selectively inhibiting neutral sphingomyelin phosphodiesterase, leading to a decrease in ceramide production. This inhibition affects various cellular processes, including:
Exosome biogenesis: By blocking the formation of exosomes, GW869640 disrupts cellular communication and the transfer of bioactive molecules.
Signaling pathways: The compound modulates signaling pathways such as the AKT and STAT3 pathways, which are involved in cell survival, proliferation, and differentiation
Comparison with Similar Compounds
GW4869: Another inhibitor of neutral sphingomyelin phosphodiesterase with similar properties and applications.
Cambinol: A compound with neuroprotective properties that also inhibits neutral sphingomyelinase.
Fumonisin B1: A mycotoxin that inhibits ceramide synthase and affects sphingolipid metabolism.
Uniqueness of GW869640: GW869640 is unique due to its high selectivity for neutral sphingomyelin phosphodiesterase and its potent inhibitory effects on exosome biogenesis. This selectivity makes it a valuable tool for studying sphingomyelin metabolism and developing therapeutic strategies targeting exosome-mediated diseases .
Properties
Molecular Formula |
C17H13N5S |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)-N-pyridin-4-ylquinazolin-4-amine |
InChI |
InChI=1S/C17H13N5S/c1-11-10-23-17(19-11)16-21-14-5-3-2-4-13(14)15(22-16)20-12-6-8-18-9-7-12/h2-10H,1H3,(H,18,20,21,22) |
InChI Key |
NBMFKJACAZPWPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=NC=C4 |
Origin of Product |
United States |
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